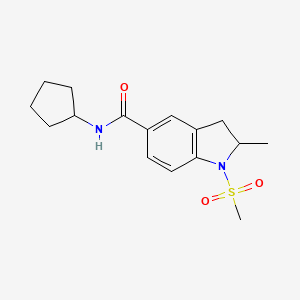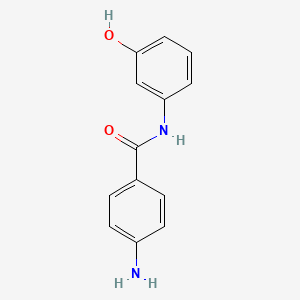
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that plays a critical role in regulating energy metabolism in cells. A-769662 has shown potential in treating metabolic disorders such as diabetes and obesity.
作用機序
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change that allows for the phosphorylation and activation of the α-subunit of AMPK. Activated AMPK then regulates several metabolic pathways, including glucose uptake, fatty acid oxidation, and protein synthesis.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been shown to have several biochemical and physiological effects. It increases glucose uptake in skeletal muscle and adipose tissue by translocating glucose transporter 4 (GLUT4) to the plasma membrane. It also increases fatty acid oxidation by upregulating the expression of genes involved in fatty acid metabolism. N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been shown to decrease hepatic glucose production by inhibiting gluconeogenesis. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and to protect against oxidative stress by upregulating antioxidant enzymes.
実験室実験の利点と制限
One advantage of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide is its specificity for AMPK activation. It has been shown to activate AMPK in a dose-dependent manner without affecting other kinases. However, one limitation of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide is its short half-life, which can make it difficult to use in experiments. Additionally, N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been shown to have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide. One direction is to investigate the potential of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide in treating metabolic disorders such as diabetes and obesity. Another direction is to explore the mechanisms by which N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide exerts its anti-inflammatory and antioxidant effects. Additionally, further research is needed to fully understand the off-target effects of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide and to develop more specific AMPK activators.
合成法
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide involves several steps. The first step is the preparation of 4-bromo-2-isobutoxybenzoic acid from 2-isobutoxybenzoic acid. The second step involves the reaction of 4-bromo-2-isobutoxybenzoic acid with 2-amino-2-methylpropan-1-ol to form the intermediate compound, N-(2-hydroxy-1,1-dimethylethyl)-4-bromo-2-isobutoxybenzamide. The final step is the reduction of the bromine atom to form N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide.
科学的研究の応用
N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose uptake in skeletal muscle and adipose tissue, increase fatty acid oxidation, and decrease hepatic glucose production. N-(2-hydroxy-1,1-dimethylethyl)-4-isobutoxybenzamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(2)9-19-13-7-5-12(6-8-13)14(18)16-15(3,4)10-17/h5-8,11,17H,9-10H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRGKJQZLAWAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B5962949.png)
![2-(4-{2-[(2-hydroxyethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5962952.png)
![5,5-dimethyl-2-[({2-[4-(phenylacetyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B5962967.png)
![1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5962969.png)
![4-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5962983.png)


![(3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5963001.png)
![1-[benzyl(methyl)amino]-3-{5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B5963021.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate](/img/structure/B5963026.png)
![ethyl 1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5963034.png)
![N-(3-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5963039.png)

![7-(cyclohexylmethyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963064.png)